molecular formula C14H20BClO3 B2398908 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1207961-49-6

2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2398908
CAS RN: 1207961-49-6
M. Wt: 282.57
InChI Key: KGUUEDHYGGLXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CMPT-DMB, is a novel boronate ester compound with potential applications in scientific research. It is an organoboron reagent that has been used in organic synthesis and catalysis, as well as in the development of new therapeutic agents. CMPT-DMB is a versatile reagent that has been used in a variety of chemical reactions, such as acylation, alkylation, and oxidation. It has also been used for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron reagent that is able to form covalent bonds with organic molecules. It is able to form covalent bonds with both carbon and oxygen atoms, which allows it to act as a catalyst in a variety of chemical reactions. Additionally, 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is able to form hydrogen bonds with organic molecules, which allows it to be used as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and matrix metalloproteinases. Additionally, 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to inhibit the activity of several receptors, including the estrogen receptor and the androgen receptor.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments is its low toxicity. 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is relatively non-toxic when compared to other organoboron reagents, which makes it a safer option for laboratory experiments. Additionally, 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments. For example, 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not water-soluble, which can limit its use in aqueous solutions. Additionally, 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not compatible with some organic solvents, such as chloroform, which can limit its use in certain laboratory experiments.

Future Directions

There are several potential future directions for the use of 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research. For example, 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used in the development of new therapeutic agents, such as anticancer drugs. Additionally, 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used in the synthesis of boron-containing polymers and in the synthesis of polymeric materials for biomedical applications. Furthermore, 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used in the development of new methods for the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Finally, 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used in the development of new catalysts for a variety of organic reactions.

Synthesis Methods

2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized by a two-step reaction sequence that involves the reaction of 4-chloro-2-methoxy-6-methylphenol with a boronate ester. In the first step, the phenol is reacted with a boronic acid in the presence of a base, such as sodium hydroxide, to form a boronate ester. In the second step, the boronate ester is reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a base, such as sodium hydroxide, to form 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Scientific Research Applications

2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the development of new therapeutic agents, such as anticancer drugs. Additionally, 2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in the synthesis of boron-containing polymers and in the synthesis of polymeric materials for biomedical applications.

properties

IUPAC Name

2-(4-chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-9-7-10(16)8-11(17-6)12(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUUEDHYGGLXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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